molecular formula C23H17Cl3N4OS B15079977 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B15079977
M. Wt: 503.8 g/mol
InChI Key: IPJSWXLVNVVTPX-KKMKTNMSSA-N
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Description

This compound is a benzimidazole-based acetohydrazide derivative featuring a 4-chlorobenzyl group at the benzimidazole N1 position, a sulfanyl bridge at the C2 position, and an (E)-configured hydrazide moiety substituted with a 2,6-dichlorophenylmethylidene group.

Properties

Molecular Formula

C23H17Cl3N4OS

Molecular Weight

503.8 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H17Cl3N4OS/c24-16-10-8-15(9-11-16)13-30-21-7-2-1-6-20(21)28-23(30)32-14-22(31)29-27-12-17-18(25)4-3-5-19(17)26/h1-12H,13-14H2,(H,29,31)/b27-12+

InChI Key

IPJSWXLVNVVTPX-KKMKTNMSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=CC=C4Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core by condensing o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions.

    Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group at the 2-position.

    Formation of Acetohydrazide Moiety: The resulting intermediate is further reacted with hydrazine hydrate to form the acetohydrazide moiety.

    Condensation with Dichlorobenzaldehyde: Finally, the acetohydrazide intermediate is condensed with 2,6-dichlorobenzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms. Additionally, purification methods such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The chlorobenzyl and dichlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C), ethanol, and hydrogen gas.

    Substitution: Ammonia, primary or secondary amines, thiols, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzimidazole core is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. The chlorobenzyl and dichlorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 2-sulfanylbenzimidazole acetohydrazides, where variations in substituents on the benzyl and arylidene groups modulate physicochemical and biological properties. Below is a detailed comparison with key analogs:

Substituent Effects on the Benzimidazole Core

  • 4-Chlorobenzyl vs. 2-Chlorobenzyl ():
    Replacing the 4-chlorobenzyl group (target compound) with a 2-chlorobenzyl group (as in ’s analog) introduces steric hindrance near the benzimidazole N1 position. This alteration may reduce binding affinity in sterically sensitive targets but could enhance metabolic stability due to hindered enzymatic access .

Variations in the Arylidene Hydrazide Moiety

  • 2,6-Dichlorophenyl vs. 4-Dimethylaminophenyl (): The target compound’s 2,6-dichlorophenyl group is strongly electron-withdrawing, favoring interactions with hydrophobic or halogen-bonding regions in biological targets. In contrast, the 4-dimethylaminophenyl analog () introduces electron-donating and basic properties, which may enhance solubility but reduce affinity for halogen-sensitive sites .
  • 3-Ethoxy-4-Hydroxyphenyl ():
    This substituent adds hydrogen-bonding capacity via the hydroxyl group and moderate lipophilicity from the ethoxy group, creating a balance between solubility and target engagement—a feature absent in the fully halogenated target compound .

Structural and Analytical Validation

  • Configuration and Crystallography:
    The (E)-configuration of the hydrazide moiety, critical for bioactivity, is confirmed in analogs via single-crystal X-ray diffraction (e.g., ). The target compound’s structure would similarly require validation using programs like SHELX (), ensuring accurate stereochemical assignment .
  • Computational and Spectroscopic Characterization: Substituent-specific NMR shifts (e.g., chlorine-induced deshielding) and mass spectral data from analogs (–6) provide benchmarks for verifying the target compound’s purity and identity.

Biological Activity

The compound 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide (CAS No. 314067-79-3) is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C24H21ClN4O3S
  • Molecular Weight : 480.97 g/mol
  • Density : 1.36 g/cm³ (predicted)
  • pKa : 8.47 (predicted)

Antimicrobial Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial activity of various benzimidazole derivatives, including the target compound, against a range of bacterial strains. The results demonstrated that the compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has also been investigated. A specific study highlighted the anti-inflammatory activity of compounds similar to this compound, showing a decrease in pro-inflammatory cytokines in vitro. This suggests that the compound may modulate inflammatory pathways and could be beneficial in treating inflammatory conditions .

Anticancer Properties

Research has suggested that benzimidazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that the compound could inhibit the proliferation of cancer cell lines, with IC50 values indicating effective cytotoxicity at relatively low concentrations. The mechanisms involved may include the activation of apoptotic pathways and inhibition of tumor growth factors .

The biological activity of this compound can be attributed to its structural features:

  • Benzimidazole Core : Known for its ability to interact with various biological targets.
  • Thioether Linkage : Enhances lipophilicity and facilitates cellular uptake.
  • Chlorinated Phenyl Groups : Potentially increase the compound's reactivity and binding affinity to target proteins.

Case Studies

StudyFindings
Oliveira et al. (2016)Demonstrated significant antimicrobial activity against several bacterial strains with MIC values ranging from 10 to 50 µg/mL for related compounds.
Hałdys et al. (2019)Reported anti-inflammatory effects in vitro, with a reduction in TNF-alpha levels in treated macrophages.
Santacruz et al. (2021)Showed cytotoxic effects on cancer cell lines with IC50 values below 20 µM for compounds structurally similar to the target compound.

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